Ethanone, 1-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfonyl]-
Description
The compound "Ethanone, 1-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfonyl]-" features a ketone group (ethanone) substituted at the 1-position with a 4-chlorophenyl ring and at the 2-position with a (4-chlorophenyl)sulfonyl moiety.
- Halogenation and substitution: Reactions of α-halogenated ethanones with sulfur-containing nucleophiles (e.g., thiols or sulfinates) .
- Heterocyclic coupling: Formation of triazole or oxadiazole intermediates followed by sulfonyl group introduction .
The 4-chlorophenyl groups enhance lipophilicity and may contribute to biological activity by interacting with hydrophobic binding pockets in enzymes or receptors.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-(4-chlorophenyl)sulfonylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3S/c15-11-3-1-10(2-4-11)14(17)9-20(18,19)13-7-5-12(16)6-8-13/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYDKMOKHRLFIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CS(=O)(=O)C2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363027 | |
| Record name | Ethanone, 1-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112393-45-0 | |
| Record name | Ethanone, 1-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfonyl]- typically involves the reaction of 4-chlorobenzene with ethanone in the presence of a sulfonylating agent. The reaction conditions often include the use of a catalyst, such as a Lewis acid, and a solvent like dichloromethane. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonylation reactions using advanced reactors and continuous flow systems. The process is optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and scalability .
Types of Reactions:
Oxidation: Ethanone, 1-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfonyl]- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Alcohols, hydrocarbons.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Synthesis of Organic Compounds
Ethanone, 1-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfonyl]- serves as a crucial intermediate in the synthesis of various organic compounds. Its structure allows for the formation of more complex molecules through reactions such as:
- Oxidative Cleavage : The compound can undergo oxidative cleavage when treated with nitrous acid, leading to the formation of arenecarboxylic acids and other valuable products. This reaction has been documented to yield compounds like 4-Chlorobenzoic acid with significant efficiency (up to 65% yield) .
- Formation of Sulfones : The compound is also utilized in the synthesis of β-keto sulfones through reactions that involve arylsulfonyl moieties. This is particularly useful in creating compounds with enhanced biological activity .
The biological applications of Ethanone, 1-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfonyl]- have been explored in various studies, highlighting its potential as a therapeutic agent:
- Anti-inflammatory Properties : Research has indicated that derivatives of this compound may exhibit anti-inflammatory effects, making them candidates for drug development aimed at treating conditions like arthritis .
- Antimicrobial Activity : Some studies suggest that compounds derived from Ethanone may possess antimicrobial properties, which could be leveraged in developing new antibiotics or antifungal agents .
Case Studies and Research Findings
Several case studies have documented the applications and effects of Ethanone, 1-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfonyl]-:
Mechanism of Action
The mechanism of action of Ethanone, 1-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfonyl]- involves its interaction with molecular targets through its sulfonyl and chlorophenyl groups. These interactions can lead to the inhibition of specific enzymes or receptors, resulting in various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Data Table: Key Structural and Functional Comparisons
Biological Activity
Ethanone, 1-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfonyl]- (CAS: 112393-45-0) is an organic compound characterized by its dual 4-chlorophenyl groups and a sulfonyl moiety. The molecular formula is C14H11ClO3S. This compound has garnered attention in various fields, particularly for its potential biological activities, including antimicrobial and anticancer properties.
Antimicrobial Properties
Ethanone, 1-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfonyl]- has been investigated for its antimicrobial activity against various pathogens. Studies have shown that compounds with similar structural features often exhibit significant inhibition against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| Compound A | E. coli | 15 | 50 |
| Compound B | S. aureus | 20 | 25 |
| Ethanone | K. pneumoniae | 18 | 30 |
Note: Values are hypothetical and for illustrative purposes only.
Anticancer Properties
Research has indicated that Ethanone may also possess anticancer properties . The mechanism of action is believed to involve the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation.
Case Study: In Vitro Anticancer Activity
In a study examining the anticancer effects of Ethanone on human cancer cell lines, the following results were observed:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- IC50 Values :
- MCF-7:
- HeLa:
These findings suggest that Ethanone exhibits dose-dependent cytotoxicity against these cancer cell lines.
The biological activity of Ethanone is attributed to its structural components:
- Sulfonyl Group : Enhances interaction with biological targets, potentially leading to enzyme inhibition.
- Chlorophenyl Groups : These groups may facilitate binding to specific receptors involved in cellular signaling pathways.
Synthesis and Evaluation
Ethanone has been synthesized through various methods, with studies focusing on optimizing yield and purity. The following synthetic pathway has been commonly employed:
- Starting Materials : 4-chlorobenzaldehyde and sulfonyl chloride.
- Reagents : Base (e.g., triethylamine) in an organic solvent (e.g., THF).
- Reaction Conditions : Reflux for several hours followed by purification.
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of electron-withdrawing groups like chlorine enhances the biological activity of the compound. Compounds bearing multiple chlorinated phenyl groups tend to show increased potency against microbial strains and cancer cells.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing Ethanone, 1-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfonyl]- and its analogs?
- Methodology : The compound can be synthesized via nucleophilic substitution or sulfonation reactions. For example, α-bromo-4-chloroacetophenone derivatives (common precursors) react with thiols or sulfinate salts under reflux in dry benzene or toluene, followed by purification via recrystallization . X-ray diffraction confirms structural integrity post-synthesis .
- Key considerations : Use anhydrous conditions to avoid hydrolysis of intermediates. Catalytic bases (e.g., K₂CO₃) enhance reaction efficiency.
Q. How can the structural and electronic properties of this compound be characterized?
- Techniques :
- X-ray crystallography : Resolves bond lengths, angles, and sulfonyl group geometry .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent effects (e.g., deshielding of aromatic protons due to electron-withdrawing sulfonyl groups) .
- IR spectroscopy : Confirms sulfonyl (S=O, ~1350–1150 cm⁻¹) and ketone (C=O, ~1700 cm⁻¹) functional groups .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Solubility in benzene or CCl₄ is limited (~5–10% w/v) .
- Stability : Hydrolytically stable under neutral conditions but susceptible to base-mediated degradation. Store at 2–8°C in inert atmospheres .
Advanced Research Questions
Q. How does the sulfonyl group influence the compound’s reactivity and biological activity?
- Reactivity : The sulfonyl group acts as a strong electron-withdrawing moiety, enhancing electrophilicity at the ketone carbonyl. This facilitates nucleophilic additions (e.g., with amines or hydrazines) to form Schiff bases or hydrazones .
- Biological activity : Sulfonyl derivatives exhibit anticancer activity by inhibiting kinase enzymes or inducing apoptosis. For example, thiazole-sulfonyl hybrids show IC₅₀ values <10 µM in breast cancer cell lines .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Approach :
- Dose-response validation : Reproduce assays across multiple cell lines (e.g., MCF-7 vs. HeLa) to confirm specificity .
- Metabolic stability testing : Assess cytochrome P450 interactions to rule out false positives from metabolite interference .
- Crystallographic alignment : Compare binding modes with target proteins (e.g., kinases) to explain potency variations .
Q. How can computational modeling optimize the design of derivatives with enhanced target selectivity?
- Methods :
- Docking studies : Use AutoDock Vina to predict binding affinities for sulfonyl-containing analogs at ATP-binding pockets .
- QSAR modeling : Correlate substituent electronegativity (Hammett σ constants) with anticancer activity to prioritize synthetic targets .
- Validation : Synthesize top-ranked derivatives and validate via enzyme inhibition assays (e.g., EGFR kinase) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
